molecular formula C24H25N5O4 B2558791 6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-70-0

6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2558791
CAS RN: 887696-70-0
M. Wt: 447.495
InChI Key: ZVVSDPKZJHZTHG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a purine imidazole ring, which is a key component in many biological molecules, including nucleic acids and cofactors in enzyme reactions . The presence of the dimethoxyphenyl and methylphenyl groups suggests that this compound could have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine imidazole ring is a bicyclic structure, and the presence of the phenyl groups would add additional cyclic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and nonpolar phenyl groups could give this compound unique solubility properties .

Scientific Research Applications

Synthesis and Cytotoxic Activity Compounds with imidazolines and related structures have been explored for their synthesis and cytotoxic activities against various cancer cell lines. For example, a study by Deady et al. (2003) focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003). This indicates the potential of structurally related compounds in cancer research.

Photochromism and Photo-Induced Oxidation Research on compounds with imidazole and purine scaffolds has also delved into photochromism and photo-induced oxidation processes. For instance, compounds exhibiting photochromism upon irradiation have been synthesized, highlighting the potential for these materials in developing light-responsive systems (Bai et al., 2010). Additionally, studies on the photo-induced autorecycling oxidation of amines using related compounds further underline the versatility of these chemical frameworks in synthesizing novel materials with unique oxidative properties (Nitta et al., 2005).

Anticancer Drug Development Further, imidazoquinolinedione derivatives have been investigated for their potential as anticancer drugs, with specific derivatives showing high cytotoxicity against human colon tumor cells. This suggests a promising avenue for the development of new anticancer agents (Suh et al., 2000).

Molecular Docking and Structural Analysis The compound's potential for interaction with biological targets can also be explored through molecular docking studies. For instance, derivatives of bifonazole with anti-tuberculosis potential have been characterized, including their structural analysis and molecular docking, to identify the most stable conformers and investigate their reactivity and interaction with various receptors (Mary et al., 2020).

Novel Molecular Scaffolds and Nanocatalysis Research into novel molecular scaffolds, such as glycoluril derivatives, and their applications in nanocatalysis, underlines the importance of structural innovation in enhancing chemical reactions and developing new materials (Wang et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, if this compound is a drug, its mechanism of action would depend on its specific interactions with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in clinical trials .

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-15-7-5-6-8-16(15)14-29-22(30)20-21(26(2)24(29)31)25-23-27(11-12-28(20)23)18-13-17(32-3)9-10-19(18)33-4/h5-10,13H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVSDPKZJHZTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCN4C5=C(C=CC(=C5)OC)OC)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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